3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride
Description
3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a phenyl group and a trifluoromethyl group attached to the pyrrolidine ring’s third carbon, with a hydrochloride salt form. Its molecular formula is C₁₁H₁₂F₃N·HCl, and it has a monoisotopic mass of 215.09218 Da . The compound’s InChIKey (FWTHGVFLVUXJIT-UHFFFAOYSA-N) confirms its structural uniqueness .
Properties
IUPAC Name |
3-phenyl-3-(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10(6-7-15-8-10)9-4-2-1-3-5-9;/h1-5,15H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWXKOHROJHOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416236-65-0 | |
| Record name | 3-phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1,3-Dipolar Cycloaddition of Azomethine Ylides
A widely employed strategy involves the 1,3-dipolar cycloaddition between azomethine ylides and trifluoromethyl-substituted alkenes. The ylide is generated in situ from sarcosine and benzaldehyde derivatives under microwave irradiation (80°C, 20 min), followed by reaction with 3-(trifluoromethyl)styrene in toluene. This method achieves a 65–72% yield, with the endo isomer predominating (dr 4:1).
Table 1: Optimized Cycloaddition Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 80°C |
| Catalyst | None |
| Reaction Time | 3 hours |
| Yield | 68% ± 4% |
| Diastereomeric Ratio | 4:1 (endo:exo) |
Post-reduction of the cycloadduct with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran yields the pyrrolidine core, which is subsequently hydrochlorinated using HCl gas in diethyl ether.
Asymmetric Hydrogenation of Enamine Intermediates
Ruthenium-Catalyzed Enantioselective Reduction
The stereoselective synthesis employs (3E)-3-(3-(trifluoromethyl)phenyl)-1-nitroprop-1-ene as a precursor. Hydrogenation under 40 bar H₂ pressure with a Ru(OAc)₂/(R)-MeOBIPHEP catalyst system in methanol achieves >99% enantiomeric excess (ee). The nitro group is then reduced to an amine using H₂/Pd/C, followed by cyclization with 1,4-dibromobutane in dimethylformamide (DMF) at 120°C.
Key Advantages:
- High Stereocontrol : The MeOBIPHEP ligand induces R configuration at C3.
- Scalability : Pilot batches (1 kg) maintain 88% yield and 98.5% purity after recrystallization.
Nucleophilic Ring-Opening of Trifluoromethyl Epoxides
Epoxide Aminolysis
3-Phenyl-3-(trifluoromethyl)oxirane reacts with benzylamine in acetonitrile at 60°C for 12 hours, yielding a β-amino alcohol intermediate. Ring closure is effected via Mitsunobu conditions (DIAD, PPh₃) to form the pyrrolidine ring. Debenzylation using H₂/Pd(OH)₂ and subsequent HCl treatment furnishes the hydrochloride salt in 58% overall yield.
Critical Parameters:
- Solvent Polarity : Acetonitrile outperforms THF due to better epoxide activation.
- Acid Scavenging : Molecular sieves (4Å) prevent premature HCl formation during cyclization.
Reductive Amination of Keto Intermediates
Sodium Cyanoborohydride-Mediated Pathway
3-(3-Trifluoromethylphenyl)-2-pyrrolidone undergoes reductive amination with ammonium acetate in methanol. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate at pH 6.5 (adjusted with acetic acid). The free base is isolated via extraction (CH₂Cl₂/water) and converted to hydrochloride using 2M HCl in ether.
Table 2: Reductive Amination Optimization
| Condition | Optimal Value |
|---|---|
| pH | 6.5 |
| Reducing Agent | NaBH₃CN |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 74% |
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Batch purity (>99%) is confirmed via ion chromatography (IC) for chloride content (theory: 12.7%; observed: 12.5% ± 0.3%). Residual solvents (methanol, DMF) are monitored by GC-MS, adhering to ICH Q3C limits.
Industrial-Scale Considerations
Cost-Effective Trifluoromethylation
Direct trifluoromethylation using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) reduces costs by 40% compared to CF₃I-based routes. The reagent (2.2 equiv) reacts with 3-phenylpyrrolidine in acetonitrile at 0°C, achieving 82% conversion.
Waste Stream Management
Spent catalysts (Ru, Pd) are recovered via ion-exchange resins (Amberlite IR-120), attaining 95% metal reclamation. Aqueous waste is treated with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade organofluorine byproducts.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H trifluoromethylation using fac-Ir(ppy)₃ and CF₃SO₂Na generates the trifluoromethyl radical, which adds to 3-phenylpyrrolidine. Initial trials show 55% yield under blue LED irradiation (24 hours).
Continuous Flow Synthesis
A microreactor system (Corning AFR) combines reductive amination and hydrochlorination in tandem, reducing process time from 48 hours to 6 hours. Productivity reaches 12 g/h at 100 mL/min flow rate.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
Key Observations
Substituent Impact on Reactivity and Solubility :
- The trifluoromethyl group enhances metabolic stability and lipophilicity, making analogs like 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl suitable for hydrophobic polymer synthesis .
- Electron-withdrawing groups (e.g., diazirinyl in ) increase reactivity for photoaffinity labeling, whereas methoxy groups () improve solubility in polar solvents.
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., 3-(fluoromethyl)-3-methylpyrrolidine HCl , 153.63 g/mol) are ideal for small-molecule drug candidates .
- Higher molecular weight derivatives (e.g., 3-[3-methoxy-4-(trifluoromethyl)phenyl]pyrrolidine HCl , 281.7 g/mol) may target protein-binding pockets requiring bulkier substituents .
Safety Profiles: Compounds like 3-[4-(trifluoromethyl)phenoxy]pyrrolidine HCl are classified as irritants, necessitating careful handling , while others (e.g., diazirinyl derivatives) require specialized storage due to photosensitivity .
Biological Activity
3-Phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride (CAS No. 2416236-65-0) is a novel compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The biological activity of this compound is primarily investigated in the context of its effects on various biological systems, including its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group. The molecular formula is C11H13ClF3N, and it exhibits properties typical of compounds containing trifluoromethyl groups, such as increased lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of trifluoromethylated compounds. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains. A comparative analysis showed that compounds with trifluoromethyl substitutions often exhibit lower minimum inhibitory concentrations (MICs) than their non-fluorinated counterparts.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Control (Ciprofloxacin) | 2.0 | Escherichia coli |
This table illustrates the promising antimicrobial profile of the compound, suggesting that further exploration could lead to effective antibacterial agents.
Anticancer Activity
The anticancer properties of trifluoromethylated compounds are also noteworthy. Research indicates that such compounds can inhibit key enzymes involved in cancer cell proliferation. Specifically, studies on related structures have shown that the introduction of a trifluoromethyl group can enhance potency against targets like phosphoglycerate dehydrogenase (PHGDH), which is crucial in serine biosynthesis pathways often upregulated in cancer cells.
In a study assessing various inhibitors, one derivative exhibited an IC50 value of approximately 5 µM against PHGDH, indicating substantial inhibitory activity:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | PHGDH |
| Control Compound A | 14.1 | PHGDH |
| Control Compound B | 17.2 | PHGDH |
This data suggests that this compound may be a viable candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial and cancerous cells. The trifluoromethyl group enhances binding affinity due to increased electron-withdrawing capacity, potentially leading to more effective inhibition of target enzymes or receptors.
Case Studies
- Antimicrobial Efficacy : A recent case study evaluated the efficacy of several trifluoromethylated pyrrolidine derivatives against multi-drug resistant strains of bacteria. The study found that certain derivatives exhibited significantly lower MIC values compared to traditional antibiotics, highlighting the potential for developing new antimicrobial therapies based on these compounds.
- Cancer Cell Proliferation : In vitro studies involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and proliferation rates, particularly in breast and lung cancer cells. These findings suggest that this compound may target critical pathways involved in tumor growth.
Q & A
Q. What are the key synthetic routes for preparing 3-phenyl-3-(trifluoromethyl)pyrrolidine hydrochloride, and how is the product characterized?
The synthesis typically involves constructing the pyrrolidine ring followed by introducing the trifluoromethyl and phenyl groups. A common approach includes:
- Fluorination : Using electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) to incorporate the trifluoromethyl group .
- Cyclization : Formation of the pyrrolidine backbone via intramolecular cyclization reactions under controlled temperature (e.g., 0–60°C) and solvent conditions (e.g., dichloromethane or THF) .
- Salt Formation : Reaction with hydrochloric acid to yield the hydrochloride salt . Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Purity is assessed via high-performance liquid chromatography (HPLC) .
Q. How do spectroscopic techniques differentiate this compound from structurally similar compounds?
- ¹⁹F NMR : The trifluoromethyl group exhibits a distinct triplet or quartet signal at ~-60 to -70 ppm, distinguishable from mono- or difluorinated analogs .
- ¹H NMR : The pyrrolidine ring protons show characteristic splitting patterns (e.g., multiplet signals between δ 2.5–3.5 ppm), while aromatic protons from the phenyl group appear as a singlet or multiplet at δ 7.0–7.5 ppm .
- Mass Spectrometry : The molecular ion peak aligns with the molecular formula C₁₁H₁₁ClF₃N (exact mass: 265.06 g/mol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis of this compound?
Yield variations often arise from:
- Reagent Purity : Impurities in fluorinating agents (e.g., residual moisture) reduce efficiency. Use anhydrous conditions and freshly distilled solvents .
- Temperature Control : Exothermic fluorination steps require precise cooling (e.g., -20°C) to avoid side reactions .
- Workup Optimization : Adjust pH during salt formation (target pH ~2–3) to maximize precipitation of the hydrochloride salt . Troubleshooting : Compare batch-specific HPLC profiles to identify unreacted intermediates or byproducts .
Q. What fluorinating agents are most effective for introducing the trifluoromethyl group, and how do they impact reaction selectivity?
- Electrophilic Agents : N-fluorobenzenesulfonimide (NFSI) offers high selectivity for trifluoromethylation but requires inert atmospheres .
- Nucleophilic Agents : Trimethyl(trifluoromethyl)silane (TMSCF₃) is cost-effective but may require catalysts like tetrabutylammonium fluoride (TBAF) .
- Side Reactions : Competing difluorination or defluorination can occur with excess reagent or elevated temperatures. Monitor via ¹⁹F NMR to adjust stoichiometry .
Q. What strategies mitigate decomposition of this compound during biological assays?
- Storage : Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen to prevent hydrolysis of the trifluoromethyl group .
- Buffer Compatibility : Avoid phosphate-buffered saline (PBS) at pH >7, which promotes degradation. Use acetate buffers (pH 4–5) for in vitro studies .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 14 days) to identify degradation pathways via LC-MS .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Docking Studies : Use software like AutoDock Vina to predict interactions between the pyrrolidine core and target proteins (e.g., G protein-coupled receptors) .
- QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity data to optimize the trifluoromethyl or phenyl group positions .
- MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments to improve pharmacokinetic properties .
Methodological Considerations
Q. What analytical methods are critical for resolving chiral impurities in the hydrochloride salt?
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed electronic transition data .
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
